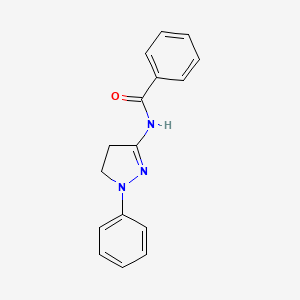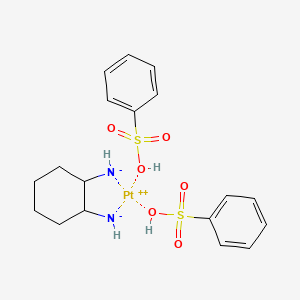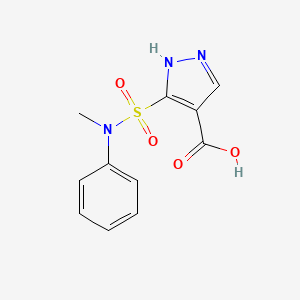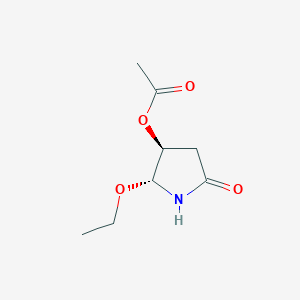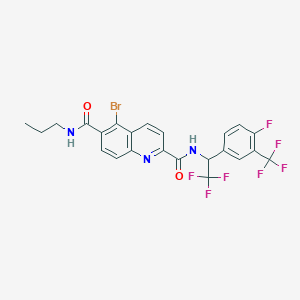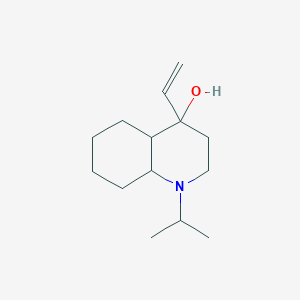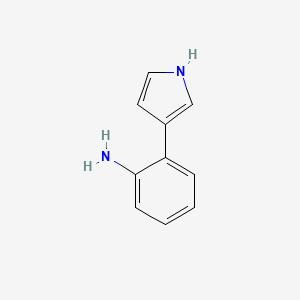
2-(1H-Pyrrol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrol-3-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable building block for various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-3-yl)aniline typically involves the condensation of substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction is followed by reduction to yield the desired product . Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides, which proceeds through C–C bond cleavage and new C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrol-3-yl)aniline undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the aniline moiety, with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts, oxygen as the oxidant.
Substitution: Electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of suitable bases.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Substitution: N-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrol-3-yl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrol-3-yl)aniline involves its ability to participate in oxidative cyclization reactions, forming new C–C and C–N bonds. This process is facilitated by the presence of metal catalysts, such as copper or iron, which help in the generation of reactive intermediates that drive the reaction forward . The compound’s reactivity is largely due to the electron-rich nature of the pyrrole ring and the nucleophilic aniline moiety.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(1H-pyrrol-2-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(1H-Pyrrol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other pyrrole-aniline derivatives. Its ability to undergo oxidative cyclization to form pyrrolo[1,2-a]quinoxalines is a notable feature that sets it apart from similar compounds .
Propiedades
Número CAS |
78599-49-2 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H10N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H,11H2 |
Clave InChI |
IRVZIKFKPZOBIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CNC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
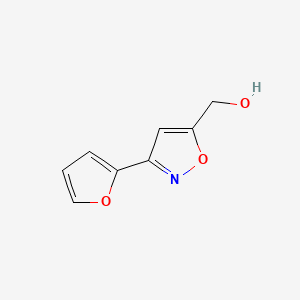

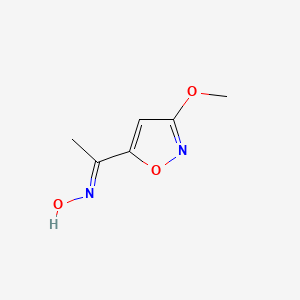
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)

